A Technical Guide to the Physicochemical Properties of Azetidine-1-sulfonamide
A Technical Guide to the Physicochemical Properties of Azetidine-1-sulfonamide
Introduction: The Strategic Importance of Physicochemical Profiling
In modern drug discovery, the adage "fail early, fail cheap" underscores the critical need for comprehensive early-stage characterization of potential drug candidates.[1][2][3] A molecule's fundamental physicochemical properties—such as its ionization state (pKa), lipophilicity (logP), and aqueous solubility—are not mere data points; they are profound determinants of its ultimate pharmacokinetic and pharmacodynamic behavior.[4][5] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), directly influencing its bioavailability, target engagement, and potential for off-target toxicity.[2][3]
Azetidine-1-sulfonamide, a molecule incorporating the strained four-membered azetidine ring, presents a unique scaffold of interest to medicinal chemists.[6] The azetidine moiety can impart favorable properties such as improved metabolic stability and solubility while providing a rigid vector for substituent placement.[6] This guide offers an in-depth analysis of the core physicochemical properties of Azetidine-1-sulfonamide, grounded in established experimental methodologies. The objective is to provide researchers with the foundational data and procedural knowledge necessary to effectively evaluate and optimize this and related scaffolds in drug development programs.
Core Physicochemical Profile of Azetidine-1-sulfonamide
The fundamental properties of a compound provide a snapshot of its identity and potential behavior. The data for Azetidine-1-sulfonamide, compiled from available chemical databases, are summarized below. It is crucial to note that while some values are derived from experimental data on related compounds, others are computational predictions that necessitate empirical validation.
| Property | Value | Data Source |
| Molecular Formula | C₃H₈N₂O₂S | Crysdot LLC, ChemShuttle |
| Molecular Weight | 136.17 g/mol | Crysdot LLC |
| Boiling Point | 276.3 ± 23.0 °C (at 760 mmHg) | Crysdot LLC |
| cLogP (Octanol/Water) | -1.66 | Fluorochem[7] |
| pKa (Predicted) | ~8-10 (Acidic Proton) | Inferred from sulfonamide class[8] |
| Aqueous Solubility | Data Not Available | Requires Experimental Determination |
Section 1: Lipophilicity and Membrane Permeability (logP/logD)
Scientific Context and Significance
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical parameters in drug discovery. Quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, it serves as a primary surrogate for a drug's ability to permeate biological membranes, such as the intestinal epithelium and the blood-brain barrier. For ionizable molecules like Azetidine-1-sulfonamide, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is more relevant, as it accounts for the partitioning of both the ionized and neutral species.[9]
The predicted cLogP for Azetidine-1-sulfonamide is -1.66, suggesting a highly hydrophilic character.[7] This low lipophilicity implies that while the compound may exhibit excellent aqueous solubility, its passive diffusion across cell membranes could be limited. This characteristic is a critical consideration for oral bioavailability and CNS penetration.
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
The "gold standard" for lipophilicity measurement remains the shake-flask method due to its direct and definitive nature.[9][10] The protocol described below is a robust system for accurately determining the logD of a compound at physiological pH.
Methodology Rationale: The choice of the shake-flask method provides a direct equilibrium measurement, avoiding the potential artifacts of indirect methods.[10] Pre-saturation of the immiscible phases (n-octanol and phosphate-buffered saline) is a critical step to prevent volume changes during the experiment, which would alter the final concentration measurements and compromise the accuracy of the result.[11] Analysis by a validated HPLC or LC-MS method ensures specificity and sensitivity for quantifying the analyte in each phase.
Step-by-Step Protocol:
-
Phase Preparation:
-
Prepare a 0.1 M phosphate-buffered saline (PBS) solution and adjust the pH to 7.4.
-
In a large separatory funnel, combine equal volumes of n-octanol (HPLC grade) and the pH 7.4 PBS.
-
Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely before use. This step is crucial for thermodynamic accuracy.[12]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Azetidine-1-sulfonamide in a suitable solvent (e.g., DMSO). The final concentration of the co-solvent in the aqueous phase should not exceed 1% to minimize its effect on partitioning.
-
-
Partitioning Experiment (Performed in Triplicate):
-
In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated pH 7.4 PBS.
-
Spike the aqueous phase with the compound stock solution to a final concentration of approximately 100 µM.
-
Cap the vial tightly and agitate on an orbital shaker at a consistent speed for 2-4 hours at a controlled temperature (e.g., 25°C) to allow the system to reach equilibrium. Avoid vigorous shaking that can lead to emulsion formation.[13]
-
-
Phase Separation and Sampling:
-
Centrifuge the vials at >2000 x g for 15-30 minutes to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from the center of each phase (aqueous and octanol), avoiding the interface.[13]
-
-
Quantification:
-
Prepare a standard calibration curve for Azetidine-1-sulfonamide.
-
Analyze the concentration of the compound in the collected aliquots from both phases using a validated HPLC-UV or LC-MS method.
-
-
Calculation:
-
The distribution coefficient (D₇.₄) is calculated as the ratio of the equilibrium concentrations:
-
D₇.₄ = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
-
The final logD₇.₄ is the base-10 logarithm of this ratio.
-
Workflow Visualization: Shake-Flask logD Determination
Caption: Workflow for experimental logD determination.
Section 2: Ionization State and its Impact (pKa)
Scientific Context and Significance
The acid dissociation constant (pKa) defines the pH at which a compound exists as a 50:50 mixture of its protonated and deprotonated forms.[14] This parameter is fundamental to understanding a drug's behavior, as the ionization state dramatically affects its solubility, membrane permeability, and receptor binding interactions.[2][14] Azetidine-1-sulfonamide contains a sulfonamide group (-SO₂NH₂). The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. While no experimental pKa is published for this specific molecule, related sulfonamides typically exhibit pKa values in the range of 8-10.[8] This means that at physiological pH 7.4, the compound will exist predominantly in its neutral, protonated form, though a minor ionized fraction will be present.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly precise and reliable method for determining the pKa of weak acids and bases.[15][16] It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.
Methodology Rationale: This method directly measures the change in pH upon neutralization, allowing for the empirical determination of the inflection point, which corresponds to the pKa.[14] Purging the solution with nitrogen is essential to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weakly acidic compounds.[15] Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients throughout the titration.[15]
Step-by-Step Protocol:
-
Instrument Calibration:
-
Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[15] Ensure the electrode is in excellent condition.
-
-
Sample Preparation:
-
Accurately weigh and dissolve Azetidine-1-sulfonamide in a suitable solvent system to a final concentration of approximately 1-10 mM. For sparingly soluble compounds, a co-solvent like methanol may be used, but the pKa will be for that specific solvent system.[16]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[15]
-
-
Titration Procedure:
-
Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[15]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Begin titrating with a standardized solution of 0.1 M NaOH, adding small, precise increments of titrant using a calibrated burette.
-
Record the pH reading after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[15]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point. The pKa is the pH at half of this volume.[17]
-
Workflow Visualization: pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination via titration.
Section 3: Aqueous Solubility
Scientific Context and Significance
Aqueous solubility is a prerequisite for a drug's absorption from the gastrointestinal tract and its distribution throughout the body via systemic circulation.[18] Poor solubility is a major cause of compound attrition in drug development, often leading to low and erratic bioavailability.[3][19] Solubility can be assessed kinetically or thermodynamically. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is considered the "gold standard" as it represents the true solubility limit.[18]
While no experimental solubility data exists for Azetidine-1-sulfonamide, its low predicted logP suggests it is likely to have good aqueous solubility.[7] However, factors such as crystal lattice energy can significantly impact the solubility of a solid, making experimental determination essential.
Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay
This method determines the equilibrium solubility of a compound in a specific aqueous medium and is the benchmark for regulatory submissions.[20]
Methodology Rationale: This protocol is designed to achieve a true thermodynamic equilibrium between the solid compound and the solution.[18] Using an excess of the solid material ensures that a saturated solution is formed. The extended incubation period (24-48 hours) allows sufficient time for the dissolution process to reach equilibrium, which is particularly important for compounds with strong crystal lattice structures.[20] Filtration is used to separate the undissolved solid before analysis to ensure only the solubilized compound is quantified.
Step-by-Step Protocol:
-
Buffer Preparation:
-
Prepare aqueous buffer solutions at relevant pH values (e.g., pH 1.2 for stomach, pH 4.5, and pH 6.8 for intestine).[20]
-
-
Sample Preparation:
-
Add an excess amount of solid Azetidine-1-sulfonamide to a vial containing a known volume of the selected aqueous buffer. The excess solid should be clearly visible.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).
-
Agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles. The choice of filter is critical to avoid loss of the compound due to non-specific binding.
-
-
Quantification:
-
Prepare a standard calibration curve for the compound.
-
Analyze the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS method.
-
-
Result:
-
The measured concentration is the thermodynamic solubility of the compound at that specific pH and temperature, typically reported in µg/mL or µM.
-
Workflow Visualization: Thermodynamic Solubility Assaydot
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